EG1

描述

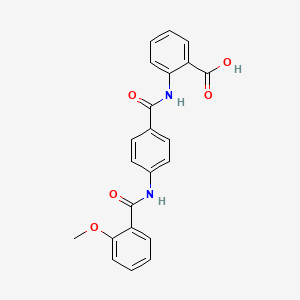

Structure

3D Structure

属性

IUPAC Name |

2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZRJRJYVMXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EG1

This technical guide provides a comprehensive overview of the mechanism of action of two distinct biological entities referred to as "EG1": a novel oncogene, EG-1, and a small molecule inhibitor of PAX transcription factors, this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their respective roles in cellular signaling, supported by quantitative data, experimental protocols, and pathway visualizations.

Part 1: The EG-1 Gene (Endothelial-Derived Gene 1)

Core Mechanism of Action

The EG-1 gene, also known as endothelial-derived gene 1, has been identified as a positive stimulator of cellular proliferation.[1] Its expression is significantly elevated in the epithelial cells of several cancers, including breast, colorectal, and prostate cancer.[1][2] Overexpression of the EG-1 gene promotes tumor growth, while its targeted inhibition has been shown to block this effect. The mechanism of EG-1-driven proliferation involves the activation of key signaling pathways that are central to cell growth and survival: the c-Src and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

EG-1 has been shown to physically associate with the Src family of protein tyrosine kinases, including c-Src, Yes, and Fyn. This interaction leads to the activation of c-Src.[1] Subsequently, the activation of c-Src can trigger downstream signaling cascades, including the MAPK pathway. Overexpression of EG-1 is correlated with the activation of several components of the MAPK pathway, namely Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), c-Jun NH2-terminal Kinase (JNK), and p38.[1] These kinases are known to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The collective activation of these pathways by EG-1 contributes to its role in promoting cancer cell proliferation.

Signaling Pathway Visualization

Caption: EG-1 Gene Signaling Pathway.

Quantitative Data Summary

| Experimental System | Parameter Measured | Result | Reference |

| Human Breast Cancer Cells (MDA-MB-231) | In vitro proliferation (³H-thymidine incorporation) | Dose-dependent inhibition of proliferation with anti-EG-1 antibodies. At a 1:50 dilution, proliferation was reduced to ~23,000-26,000 cpm from a baseline of ~54,000-63,000 cpm. | [3] |

| Human Breast Cancer Cells (MCF-7) | In vitro proliferation (³H-thymidine incorporation) | Dose-dependent inhibition of proliferation with anti-EG-1 antibodies. | [3] |

| HEK-293 Cells | In vitro proliferation | Significantly increased proliferation upon overexpression of full-length EG-1 gene compared to empty vector controls. | [1] |

| SCID Mouse Xenograft Model (HEK-293 cells) | Tumor Growth | Injection of high EG-1 expressing HEK-293 clones resulted in significantly larger tumors compared to clones with empty vectors. | [1] |

Experimental Protocols

This protocol is based on the methodology described for assessing the effect of EG-1 on cell proliferation.[1]

-

Cell Plating: Seed cells (e.g., HEK-293, MCF-7, MDA-MB-231) in 48-well culture plates at a density of 10,000 cells per well.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 48 hours in DMEM supplemented with 10% Fetal Calf Serum (FCS).

-

Radiolabeling: On the third day, add 1 µCi of [methyl-³H]thymidine to each well.

-

Incubation with Radiolabel: Incubate the plates for an additional 4 hours at 37°C.

-

Cell Lysis: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (cpm) are proportional to the rate of cell proliferation.

This protocol is a representative procedure for evaluating the effect of EG-1 overexpression on tumor growth in a severe combined immunodeficient (SCID) mouse model.[1]

-

Cell Preparation: Culture HEK-293 cells stably transfected with either an EG-1 expression vector or an empty control vector. Harvest the cells by trypsinization and resuspend them in sterile PBS at a concentration of 2 x 10⁶ cells per 100 µL.

-

Animal Model: Use female SCID mice, typically 4-6 weeks old.

-

Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., weekly).

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

Part 2: The this compound Small Molecule Inhibitor

Core Mechanism of Action

This compound is a small molecule that acts as a specific inhibitor of the Paired box (PAX) family of transcription factors, with a notable activity against PAX2, PAX5, and PAX8.[4] These transcription factors play crucial roles in embryonic development and are often re-expressed in various cancers, where they contribute to cell proliferation and survival. The primary mechanism of action of this compound is the direct targeting of the highly conserved DNA-binding paired domain of PAX proteins.[4]

By binding to this domain, this compound allosterically inhibits the interaction between the PAX transcription factor and its cognate DNA sequence. This prevents the recruitment of the transcriptional machinery, leading to a downregulation of PAX target gene expression.[3][5] For instance, in colorectal cancer cells, this compound treatment leads to a decrease in the expression of the PAX2 target gene CDH2 (N-cadherin) and an increase in the expression of TP53 (p53), which is negatively regulated by PAX2.[3][5] The net effect of inhibiting PAX transcriptional activity is a reduction in cancer cell proliferation and, in some contexts, an induction of apoptosis.[1]

Signaling Pathway and Mechanism Visualization

Caption: Mechanism of Action of this compound Small Molecule Inhibitor.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| PAX2/PAX5/PAX8 Paired Domain | 1.5 µM | Biolayer interferometry | [5][6] |

| Inhibitory Concentration (IC₅₀) | |||

| PAX2-mediated Luciferase Expression | ~10 µM | HEK293 cells | [4] |

| Cell Proliferation | |||

| HCT116 Colorectal Cancer Cells | Significant reduction in cell divisions after 72 and 96 hours of treatment with 25 µM this compound. | Flow cytometry | [1] |

| Target Gene Expression | |||

| CDH2 (N-cadherin) | Significant decrease in expression after 72 and 96 hours of this compound treatment. | RT-qPCR in HCT116 cells | [3] |

| TP53 (p53) | Significant increase in expression after 72 and 96 hours of this compound treatment. | RT-qPCR in HCT116 cells | [3] |

Experimental Protocols

This protocol is a representative method for assessing the inhibitory effect of this compound on PAX-mediated transcription.[4]

-

Cell Seeding: Plate HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with:

-

A PAX expression vector (e.g., CMV-Pax2).

-

A luciferase reporter plasmid containing PAX binding sites upstream of the luciferase gene (e.g., pPRS4-luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC₅₀ value.

This protocol outlines a method to quantify cell proliferation by measuring the dilution of a fluorescent dye.[1]

-

Cell Staining: Resuspend HCT116 cells at 1 x 10⁶ cells/mL in serum-free medium. Add a cell proliferation dye (e.g., CellTrace™ Violet) to a final concentration of 5 µM and incubate for 20 minutes at 37°C, protected from light.

-

Quenching: Quench the staining by adding 5 volumes of complete culture medium and incubate for 5 minutes.

-

Cell Plating: Centrifuge the cells, resuspend in fresh medium, and plate in 6-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control.

-

Time-Course Analysis: At various time points (e.g., 24, 48, 72, and 96 hours), harvest the cells by trypsinization.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell proliferation dye. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.

-

Data Analysis: Quantify the number of cell divisions by analyzing the histogram of fluorescence intensity. Compare the proliferation profiles of this compound-treated and control cells.

References

The Small Molecule EG1: A Targeted Inhibitor of the PAX2 Transcription Factor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Paired box 2 (PAX2) transcription factor, a critical regulator of embryonic development, has emerged as a compelling therapeutic target due to its aberrant re-expression in various cancers and diseases characterized by abnormal cell proliferation.[1][2] This guide provides a comprehensive technical overview of EG1, a small molecule inhibitor specifically designed to target the DNA-binding paired domain of PAX2. This compound has demonstrated significant potential in preclinical studies by effectively inhibiting PAX2-mediated transcriptional activation, leading to reduced cell proliferation in PAX2-positive cancer cells and recapitulating genetic loss-of-function phenotypes in developmental models.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates the associated signaling pathways.

Mechanism of Action: Targeting the PAX2 DNA-Binding Domain

This compound was identified through a virtual screen of small molecules designed to bind to a homology model of the PAX2 paired domain.[1][2] Its primary mechanism of action is the direct inhibition of the PAX2 protein's ability to bind to its cognate DNA sequences.[3] By occupying the DNA-binding pocket of the paired domain, this compound effectively prevents the formation of the PAX2-DNA complex, thereby blocking the subsequent recruitment of the transcriptional machinery and inhibiting the activation of PAX2 target genes.[3][4] This targeted approach allows for specific disruption of PAX2-dependent cellular processes. Due to the high sequence homology within the paired domain of other PAX family members, this compound may also exhibit inhibitory activity against PAX5 and PAX8.[4][5]

Quantitative Data Summary

The efficacy of this compound as a PAX2 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 1.35–1.5 µM | Biolayer Interferometry | [1][2][3][6] |

| IC50 | ~10 µM | Cell-based Luciferase Reporter Assay | [3][4] |

Table 1: this compound Binding Affinity and Inhibitory Concentration

| Cell Line Type | Effect of this compound (12.5 µM and 25 µM) | Reference |

| PAX2 Positive Renal and Ovarian Cancer Cells | Significant decrease in cell viability and proliferation (measured by phospho-histone H3 levels) | [1][2][3] |

| PAX2 Negative Cancer Cells | Little to no effect on cell viability and proliferation | [1][2][3] |

| HCT116 Colorectal Carcinoma Cells | Reduced proliferation after three days of treatment | [5] |

Table 2: Cellular Effects of this compound

| Target Gene | Effect of this compound Treatment | Cell/System | Reference |

| Cited1 | Decreased expression | Embryonic kidney organ culture | [3][6] |

| CDH2 (N-cadherin) | Decreased expression | HCT116 cells | [4] |

| TP53 (p53) | Increased expression | HCT116 cells | [4] |

| FoxD1 | Increased expression | Embryonic kidney organ culture | [3] |

| Msx1 | Increased expression | Embryonic kidney organ culture | [3] |

Table 3: Modulation of PAX2 Downstream Target Genes by this compound

Signaling Pathways and Experimental Workflows

This compound Inhibition of PAX2-Mediated Transcription

The following diagram illustrates the mechanism by which this compound inhibits PAX2-dependent gene transcription.

Caption: this compound binds to the PAX2 paired domain, preventing its interaction with DNA and subsequent transcription of target genes.

Proposed Model of this compound Action in PAX2-Dependent Cancer Cells

This diagram outlines the proposed downstream effects of this compound in cancer cells where PAX2 is aberrantly expressed.

Caption: this compound inhibits PAX2, leading to decreased CDH2 and increased TP53 expression, ultimately reducing cell proliferation.

Experimental Workflow: Luciferase Reporter Assay

This workflow describes the key steps in a luciferase reporter assay used to quantify the inhibitory effect of this compound on PAX2 transactivation.

Caption: Workflow for determining the IC50 of this compound using a dual-luciferase reporter assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Biolayer Interferometry (BLI) for Binding Affinity

This protocol is used to determine the binding kinetics and affinity (Kd) of this compound to the PAX2 paired domain.[3][5]

-

Instrumentation: ForteBio Octet or similar BLI system.

-

Sensors: Streptavidin (SA) biosensors.

-

Reagents:

-

Recombinant biotinylated PAX2 paired domain protein.

-

This compound compound dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO).

-

Kinetics Buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).

-

-

Procedure:

-

Immobilization: Immobilize the biotinylated PAX2 paired domain onto the streptavidin biosensors.

-

Baseline: Establish a stable baseline by dipping the sensors into kinetics buffer.

-

Association: Transfer the sensors to wells containing various concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 µM) and record the association phase.[3][5]

-

Dissociation: Move the sensors back to kinetics buffer to monitor the dissociation of this compound.

-

Data Analysis: Fit the binding curves using a global fitting model (e.g., 1:1 binding model) with the instrument's analysis software to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[3][5]

-

Cell-Based PAX2 Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit PAX2-mediated gene transcription in a cellular context.[1][2]

-

Cell Line: HEK293 cells or other suitable cell lines.

-

Plasmids:

-

An expression vector for PAX2 (e.g., CMV-Pax2).

-

A firefly luciferase reporter plasmid containing multimerized PAX2 binding sites upstream of a minimal promoter.

-

A constitutively expressed Renilla luciferase vector for normalization of transfection efficiency.

-

-

Reagents:

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound compound.

-

Dual-luciferase reporter assay system (e.g., Promega).

-

-

Procedure:

-

Transfection: Co-transfect the cells with the PAX2 expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Treatment: After transfection, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the IC50 value.

-

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and anti-proliferative effects of this compound on PAX2-positive and PAX2-negative cancer cell lines.[3]

-

Cell Lines: PAX2-positive (e.g., certain renal and ovarian cancer cell lines) and PAX2-negative cancer cell lines.

-

Reagents:

-

Cell culture medium.

-

This compound compound.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

-

Antibody against phospho-histone H3 (for proliferation).

-

-

Procedure (Cell Viability):

-

Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 12.5 and 25 µM) for a specified time (e.g., 48 hours).[3]

-

Assay: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

-

Procedure (Proliferation - Phospho-Histone H3 Staining):

-

Treatment: Treat cells with this compound as described above.

-

Fixation and Permeabilization: Fix and permeabilize the cells.

-

Staining: Incubate with a primary antibody against phospho-histone H3, followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the percentage of positive cells by flow cytometry or fluorescence microscopy.

-

Quantitative RT-PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the mRNA levels of PAX2 downstream target genes following this compound treatment.[4]

-

Cell Lines/Tissues: Cells or tissues treated with this compound or a vehicle control.

-

Reagents:

-

RNA extraction kit.

-

Reverse transcription kit (for cDNA synthesis).

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (CDH2, TP53, etc.) and housekeeping genes (e.g., GAPDH, ACTB).

-

-

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control samples.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping genes.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of targeted therapies against cancers and other diseases driven by aberrant PAX2 activity.[1][2] Its well-defined mechanism of action, potent inhibitory activity, and selectivity for PAX2-positive cells provide a strong foundation for further preclinical and clinical development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy and safety in in vivo cancer models. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of PAX2 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Key Genes in Embryonic Kidney Development

A Note on the Topic "EG1": Initial literature searches did not identify a recognized gene with the official symbol "this compound" (Embryonic Gene 1) having a well-documented role in embryonic kidney development. Therefore, this guide will focus on a well-characterized and pivotal gene, Odd-skipped related 1 (OSR1) , as a representative example to illustrate the molecular mechanisms governing nephrogenesis. OSR1 is one of the earliest and most critical transcription factors expressed in the intermediate mesoderm, the embryonic tissue that gives rise to the kidneys.[1]

Introduction to OSR1 and its Role in Nephrogenesis

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor essential for the proper development of the kidneys and other organs.[1] In mammals, OSR1 is a key early marker for the intermediate mesoderm, which is the progenitor tissue for the entire urogenital system.[1] Its expression is crucial for the differentiation of this tissue into renal and gonadal structures. OSR1 functions upstream of other critical transcription factors involved in early kidney development, including Pax2, Lhx1, and Wt1.[1]

The development of the metanephros, the embryonic precursor to the adult kidney, relies on reciprocal inductive signaling between two primary tissues: the ureteric bud (UB) and the metanephric mesenchyme (MM).[2] OSR1-expressing cells are integral to the formation of various renal cell types, including mesangial cells, pericytes, and the smooth muscle of the ureter.[1] The timing of OSR1 expression and its subsequent downregulation is critical for determining the fate of these cells during nephron formation.[1]

Signaling Pathways in Embryonic Kidney Development

The formation of the kidney is orchestrated by a complex network of signaling pathways. Key pathways include WNT, FGF, BMP, and GDNF signaling.[2] These pathways regulate the critical processes of mesenchymal-to-epithelial transition (MET), ureteric bud branching, and nephron progenitor cell maintenance and differentiation.[2]

For instance, WNT9b signaling from the ureteric bud is essential to induce MET in the metanephric mesenchyme, a foundational step in nephron formation.[2] Concurrently, GDNF secreted by the mesenchyme signals through its receptor RET on the ureteric bud to guide its invasion and branching, which forms the collecting duct system.[2][3] Transcription factors like SIX2 and OSR1 are crucial in maintaining the pool of nephron progenitor cells in an undifferentiated state, ready to respond to these inductive signals.[1][2]

Quantitative Data Summary

Quantitative analysis of gene expression is fundamental to understanding the roles of genes like Osr1 in development. Techniques such as RT-qPCR and single-cell RNA sequencing provide precise measurements of transcript levels in different tissues and at various developmental stages.

| Gene | Developmental Stage (Mouse) | Tissue/Cell Type | Fold Change (Relative Expression) | Experimental Method | Reference |

| Osr1 | E10.5 - E12.5 | Metanephric Mesenchyme | High | In Situ Hybridization | [4] |

| Pax2 | Day 6 (in vitro differentiation) | Induced Intermediate Mesoderm | >80% positive cells | Immunofluorescence | [5] |

| Six2 | E18.5 | Nephron Progenitor Cells | Enriched | scRNA-seq | [6] |

| Wt1 | E10.5 - E12.5 | Metanephric Mesenchyme | High | In Vitro Cellular & Developmental Biology | [4] |

| Gdnf | Day 17 (in vitro differentiation) | Differentiating Kidney Organoid | Increased over time | RT-PCR | [5] |

Experimental Protocols

The study of embryonic kidney development employs a variety of sophisticated experimental techniques. Below are outlines of key protocols.

In Situ Hybridization (ISH) for mRNA Localization

This technique is used to visualize the specific location of gene transcripts within embryonic kidney tissue.[7][8]

-

Tissue Preparation: Embryonic kidneys are dissected at the desired developmental stage (e.g., E12.5) and fixed overnight in 4% paraformaldehyde (PFA) at 4°C.[8] The tissues are then dehydrated through a series of methanol washes and stored at -20°C.[9]

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA (e.g., Osr1) is synthesized via in vitro transcription from a linearized plasmid template.[9][10]

-

Hybridization: Rehydrated embryos are permeabilized with Proteinase K. They are then pre-hybridized in hybridization buffer before overnight incubation with the DIG-labeled probe at 65-70°C.[10]

-

Washing and Detection: Excess probe is removed through a series of stringent washes. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).[8]

-

Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of mRNA expression, visible by microscopy.[8][10]

Immunohistochemistry (IHC) for Protein Localization

IHC is employed to detect the presence and location of specific proteins within tissue sections.[11][12]

-

Tissue Preparation and Sectioning: Fixed embryonic kidneys are embedded in paraffin or OCT compound. For cryosections, fresh tissue is snap-frozen. 5-10 µm sections are cut using a microtome or cryostat and mounted on slides.[12]

-

Antigen Retrieval (for paraffin sections): Deparaffinized sections are treated with a citrate buffer solution at 95-100°C to unmask antigenic epitopes.[12]

-

Blocking and Antibody Incubation: Sections are incubated in a blocking buffer (e.g., containing normal serum and BSA) to prevent non-specific antibody binding. The primary antibody (e.g., anti-OSR1) is then applied and incubated, typically for 1 hour at room temperature or overnight at 4°C.[13]

-

Secondary Antibody and Detection: After washing, a labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore (for immunofluorescence) or an enzyme like horseradish peroxidase (HRP) for chromogenic detection.[13][14]

-

Visualization: For fluorescence, slides are viewed with a fluorescence microscope. For HRP, a substrate like DAB is added to produce a colored signal. Slides are often counterstained (e.g., with hematoxylin) to visualize tissue morphology.[12]

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the quantity of a specific mRNA transcript in a tissue sample.[15][16]

-

RNA Extraction: Total RNA is isolated from dissected embryonic kidneys using a reagent like TRIzol or a column-based kit.[15][17] The quality and concentration of the RNA are determined using spectrophotometry.[15]

-

DNase Treatment and cDNA Synthesis: The RNA sample is treated with DNase I to remove any contaminating genomic DNA.[18] Reverse transcriptase is then used to synthesize complementary DNA (cDNA) from the RNA template, often using random hexamer primers.[16][18]

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) master mix.[17][18]

-

Amplification and Data Analysis: The reaction is run in a qPCR machine that monitors fluorescence in real-time as the DNA is amplified. The cycle threshold (Ct) value is determined for each gene. Relative gene expression is calculated using the ΔΔCt method, normalizing the target gene's expression to a stable housekeeping gene.[17]

Generation and Analysis of Knockout Mouse Models

To determine the function of a gene, researchers often create knockout mice where the gene of interest is inactivated.[19][20]

-

Gene Targeting: A targeting vector is constructed to replace a critical exon of the target gene with a selection marker (e.g., a neomycin resistance gene) via homologous recombination in embryonic stem (ES) cells.[21]

-

Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.[19][21]

-

Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the targeted allele. Subsequent breeding of heterozygous mice produces homozygous knockout animals, which are identified by PCR-based genotyping.[21]

-

Phenotypic Analysis: The knockout mice are analyzed for developmental defects. In the context of kidney development, this involves histological examination of embryonic kidneys at different stages to assess morphology, cell proliferation (e.g., BrdU or Ki67 staining), and apoptosis (e.g., TUNEL assay).

Conclusion

The development of the embryonic kidney is a finely tuned process governed by the interplay of key transcription factors, such as OSR1, and complex signaling networks. OSR1's role as an early specifier of the renal lineage highlights the importance of precise temporal and spatial gene expression. By using a combination of advanced molecular and genetic techniques, researchers continue to unravel the intricate mechanisms of nephrogenesis, providing crucial insights for understanding congenital kidney diseases and developing novel strategies for regenerative medicine.

References

- 1. OSR1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mouse kidney development - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gene expression profiling of the developing mouse kidney and embryo - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 5. sfu.ca [sfu.ca]

- 6. journals.biologists.com [journals.biologists.com]

- 7. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. zfin.org [zfin.org]

- 10. sdbonline.org [sdbonline.org]

- 11. Organ culture and immunostaining of mouse embryonic kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 13. Immunohistochemistry Procedure [sigmaaldrich.com]

- 14. Immunohistochemical detection of endothelial cell adhesion molecules in mouse kidney [bio-protocol.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. mcgill.ca [mcgill.ca]

- 17. Cell Lines, Clinical Samples Collection, RNA Extraction, and Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) [bio-protocol.org]

- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Generating Genetic Mosaic Mouse Embryos or Organoids for Studies of Kidney Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. Use of Genetic Mouse Models to Study Kidney Regeneration | Abdominal Key [abdominalkey.com]

The Pharmacological Profile of EG1: A Novel PAX Protein Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EG1 is a novel small molecule inhibitor that targets the DNA binding and transcriptional activity of Paired box (PAX) proteins, a family of transcription factors implicated in embryonic development and oncogenesis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro efficacy, and key experimental data. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

PAX transcription factors are crucial regulators of tissue development during embryogenesis and are often aberrantly expressed in various cancers, including colorectal and renal carcinomas, where they drive proliferation and tumor growth.[1][2] this compound was identified through virtual screening and subsequently validated as a compound capable of inhibiting the function of several PAX proteins, primarily PAX2, PAX5, and PAX8.[1][3] By targeting the highly conserved DNA binding domain of these proteins, this compound offers a promising therapeutic strategy for cancers dependent on PAX-mediated transcription.[1][4]

Mechanism of Action

This compound functions by directly binding to the paired domain of PAX proteins, thereby inhibiting their interaction with DNA.[3][4] This prevents the recruitment of the transcriptional machinery and subsequent transactivation of PAX target genes.[1] The high sequence homology within the DNA binding pocket of PAX2, PAX5, and PAX8 explains the ability of this compound to inhibit all three proteins.[3] Modeling studies have further elucidated the interaction of this compound with the DNA binding site of PAX2.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the this compound compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target(s) | Method | Source |

| Binding Affinity (Kd) | 1.5 µM | PAX2/PAX5/PAX8 DNA binding domain | Biolayer Interferometry | [1][3] |

| IC50 | ~10 µM | PAX2-mediated luciferase reporter expression | Cell-based transactivation assay | [3] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Effect | Concentration | Duration | Assay | Source |

| HCT116 (Colorectal Carcinoma) | Slowed cell proliferation | 25 µmol/L | 3-4 days | CellTrace™ Assay | [1] |

| PAX2-positive renal and ovarian cancer cells | Inhibition of proliferation | Not specified | Not specified | Not specified | [3] |

| PAX2-negative cancer cells | Little effect on proliferation | Not specified | Not specified | Not specified | [3] |

Signaling Pathway

This compound disrupts the canonical signaling pathway of PAX transcription factors. The diagram below illustrates the inhibitory action of this compound.

Caption: this compound inhibits PAX protein binding to DNA, preventing gene transcription.

Experimental Protocols

Biolayer Interferometry for Binding Affinity (Kd) Determination

This protocol outlines the method used to determine the binding affinity of this compound to the PAX2 paired domain.

Caption: Workflow for determining this compound binding affinity using biolayer interferometry.

Detailed Steps:

-

Immobilization: The biotinylated recombinant Pax2 paired domain (amino acids 1-81) is immobilized onto streptavidin biosensors.[3]

-

Association: The biosensors are then exposed to varying concentrations of this compound (0.5, 1.0, 2.0, 4.0, and 8.0 µM) to measure the association rate (Kon).[3]

-

Dissociation: Subsequently, the biosensors are moved to a buffer without this compound to measure the dissociation rate (Koff).[3]

-

Analysis: The binding curves are fitted with global fitting models using the instrument's software to determine the binding affinity (Kd) through steady-state analysis.[3]

Cell-Based PAX2 Transactivation Assay (IC50 Determination)

This assay quantifies the inhibitory effect of this compound on PAX2-mediated gene expression.

Methodology:

-

Cell Line: PRS4-Luc reporter cells are used. These cells contain a luciferase reporter gene under the control of a PAX2-responsive promoter.

-

Transfection: Cells are transfected with a CMV-Pax2 expression vector to drive the expression of PAX2. A control group is transfected with a CMV-Luc expression vector.[3]

-

Treatment: Transfected cells are treated with increasing concentrations of this compound.[3]

-

Measurement: Luciferase activity is measured to quantify the level of PAX2-dependent gene transactivation.

-

Analysis: Dose-response curves are generated to determine the IC50 value of this compound.[3]

Cell Proliferation Assay (CellTrace™ Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Line: HCT116 human colorectal carcinoma cells are utilized.[1]

-

Staining: Cells are stained with CellTrace™ reagent, which is a fluorescent dye that is diluted with each cell division.

-

Treatment: Stained cells are treated with 25 µmol/L of this compound. A control group is treated with a vehicle.[1]

-

Incubation: Cells are incubated for 3 to 4 days.[1]

-

Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence intensity indicates cell division. The number of cell divisions in the this compound-treated group is compared to the control group.[1]

Western Blotting

Western blotting is employed to analyze protein expression levels.

Protocol:

-

Cell Lysis: Cells are lysed in 2x SDS buffer.[5]

-

Protein Separation: Total protein is separated on 4–12% Bis-Tris gels.[3]

-

Transfer: Proteins are transferred to PVDF membranes.[3]

-

Immunoblotting: Membranes are immunoblotted with primary antibodies against specific proteins of interest (e.g., Pax2, EGFP, actin, P-Histone H3, Histone H3).[3]

-

Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.

Chemical Synthesis

A detailed chemical synthesis for this compound has been described. The synthesis involves a multi-step process starting from 4-nitrobenzoic acid and methyl 2-aminobenzoate. The key steps include the formation of a nitro-adduct, reduction of the nitro group, and subsequent coupling to form the final this compound compound. The structure of the synthesized this compound is verified by mass spectrometry.[1]

Conclusion

This compound is a potent and specific inhibitor of PAX transcription factors with demonstrated anti-proliferative activity in cancer cell lines. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies and clinical trials are warranted to evaluate the full therapeutic potential of this compound.

References

- 1. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Pax2 Transcription Activation with a Small Molecule that Targets the DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Epidermal Growth Factor (EGF) in Cell Culture Experiments

A Note on Terminology: The term "EG1" is not standard in cell culture literature. Based on common abbreviations and the context of cell culture applications, this document assumes "this compound" refers to Epidermal Growth Factor (EGF) . EGF is a potent mitogenic factor and a key signaling molecule used extensively in cell culture to stimulate cell growth and proliferation.

Introduction to Epidermal Growth Factor (EGF)

Epidermal Growth Factor (EGF) is a small, 6 kDa polypeptide that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] It is a member of the EGF family of growth factors and exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface. In cell culture, EGF is widely used to:

-

Stimulate the proliferation (mitogenesis) of a wide variety of epidermal and epithelial cells, as well as fibroblasts.[1]

-

Support the growth and maintenance of cells in serum-free or low-serum media, thereby reducing experimental variability.

-

Investigate signal transduction pathways, particularly the EGFR-mediated MAPK/ERK and PI3K/Akt pathways.

-

Induce differentiation in certain cell types.

Mechanism of Action: The EGFR Signaling Pathway

EGF functions by binding to its specific cell surface receptor, EGFR, a transmembrane protein with intrinsic tyrosine kinase activity. This binding initiates a cascade of intracellular events:

-

Ligand Binding & Dimerization: The binding of EGF to the extracellular domain of EGFR induces a conformational change, leading to the formation of receptor homodimers or heterodimers (e.g., with other ErbB family members).

-

Autophosphorylation: Dimerization activates the intracellular kinase domain of each receptor, causing them to phosphorylate specific tyrosine residues on each other's cytoplasmic tails.

-

Recruitment of Adaptor Proteins: The newly created phosphotyrosine sites act as docking stations for various intracellular signaling proteins and adaptors, such as Grb2.

-

Activation of Downstream Pathways: This leads to the activation of major signaling cascades, including:

-

MAPK/ERK Pathway: Primarily regulates gene expression related to cell proliferation and division.

-

PI3K/Akt Pathway: Plays a central role in promoting cell survival and inhibiting apoptosis (programmed cell death).

-

These pathways ultimately transmit the signal to the nucleus, leading to changes in gene expression that drive the cellular response.

Data Presentation: EGF Activity in Cell Culture

The biological activity of EGF is highly dependent on the cell type and the density of EGF receptors on the cell surface. The optimal concentration for stimulation should be determined empirically for each cell line.

| Parameter | Cell Line | Concentration Range | Response / EC₅₀ | Reference |

| Working Concentration | General Use | 0.1 - 10 ng/mL | Varies by cell type | [1] |

| Mitogenic Stimulation | NIH-3T3 Fibroblasts | 1 - 100 ng/mL | Max stimulation at ~25 ng/mL | |

| Mitogenic Stimulation | Human Foreskin Fibroblasts | 0 - 10 ng/mL | 1.9-fold cell increase at 5 ng/mL | |

| Biphasic Response | A431 Epidermoid Carcinoma | 3 - 100 pM (Stimulation) | Stimulatory EC₅₀ ~30 pM | [2] |

| >1 nM (Inhibition) | Maximal inhibition at ~3 nM | [2] |

Note: The response of A431 cells is unusual due to their extremely high number of EGF receptors. At high concentrations, EGF is inhibitory, a phenomenon not observed in most cell lines.[2]

Experimental Protocols

Protocol 1: Reconstitution and Storage of EGF

Recombinant EGF is typically supplied as a lyophilized powder.

-

Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized EGF in a sterile, buffered solution such as 10 mM acetic acid or PBS containing at least 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to the vial. A common stock concentration is 10-100 µg/mL.

-

Aliquoting: Aliquot the reconstituted EGF into smaller, single-use volumes in sterile polypropylene tubes. This prevents waste and minimizes degradation from repeated freeze-thaw cycles.

-

Storage:

-

Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

-

Reconstituted Stock: Store aliquots at -20°C for several months or at -80°C for up to a year. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Cell Proliferation (Mitogenesis) Assay

This protocol describes how to measure the dose-dependent effect of EGF on cell proliferation using a colorimetric method like the MTS assay.

References

- 1. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: EG1, a PAX2 Transcription Factor Inhibitor, for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG1 is a small molecule inhibitor that targets the DNA-binding paired domain of the Paired box 2 (PAX2) transcription factor.[1][2] PAX2 is a critical regulator of gene expression during embryonic development and is often re-expressed in various cancers, where it contributes to cell proliferation and survival. By binding to PAX2, this compound allosterically prevents its interaction with DNA, thereby inhibiting its transcriptional activity.[1][2] This inhibitory action disrupts downstream signaling pathways, leading to a reduction in cell proliferation and viability in PAX2-positive cancer cells. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro studies.

Mechanism of Action

This compound directly binds to the paired domain of PAX2 with a dissociation constant (Kd) in the micromolar range, physically obstructing the protein-DNA interaction.[1][2] This inhibition of PAX2's transcriptional function affects the expression of its target genes. For instance, in colorectal cancer cells, this compound treatment has been shown to decrease the expression of N-cadherin (CDH2), a gene positively regulated by PAX2 and implicated in cell migration and metastasis, while increasing the expression of the tumor suppressor protein p53 (TP53).[3][4] The ultimate consequence of this disruption in PAX2-mediated gene regulation is a slowdown of the cell cycle, leading to inhibited cell proliferation.

Data Presentation

The following table summarizes the quantitative data for the in vitro use of this compound based on published studies.

| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |

| IC50 | ~10 µM | Not specified | Not specified | [1] |

| Binding Affinity (Kd) | 1.35–1.5 µM | N/A (Recombinant Pax2 paired domain) | Biolayer interferometry | [2] |

| Effective Concentration | 12.5 µM | Renal cell carcinoma (RCC111), Ovarian carcinoma (TOV112D, ES-2) | Cell Viability | [5] |

| Effective Concentration | 25 µM | Human colorectal carcinoma (HCT116) | Cell Proliferation (CellTrace) | |

| Effective Concentration | 250 µmol/L | Human colorectal carcinoma (HCT116) | Gene Expression (qRT-PCR) | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vitro application.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted for the HCT116 human colorectal carcinoma cell line.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete growth medium and incubate for 24 hours to allow for cell attachment.[6]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (Dye Dilution Assay using CellTrace™ Violet)

This assay monitors cell proliferation by measuring the dilution of a fluorescent dye with each cell division.

-

Cell Staining: Resuspend HCT116 cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add CellTrace™ Violet dye to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.

-

Staining Quench: Add 5 volumes of complete culture medium to the stained cells and incubate for 5 minutes to quench the staining reaction.

-

Cell Seeding: Centrifuge the cells, remove the supernatant, and resuspend in fresh, pre-warmed complete medium. Seed the cells in a multi-well plate at the desired density.

-

Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound or a vehicle control.

-

Incubation and Harvesting: Incubate the cells for the desired time points (e.g., 24, 48, 72, and 96 hours). At each time point, harvest the cells by trypsinization.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with a violet laser (e.g., 405 nm excitation and ~450/50 nm emission).

-

Data Analysis: The fluorescence intensity will halve with each cell division. Analyze the data using flow cytometry software to determine the number of cell divisions and the proportion of cells in each generation.

Gene Expression Analysis (qRT-PCR)

This protocol is for analyzing the expression of PAX2 and its target genes in HCT116 cells.

-

Cell Treatment and RNA Extraction: Treat HCT116 cells with this compound (e.g., 250 µmol/L) or a vehicle control for a specified period (e.g., 96 hours).[3] Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix in a real-time PCR system. A typical reaction mixture (10-20 µL) includes:

-

SYBR Green Master Mix (1X)

-

Forward and Reverse Primers (200-400 nM each)

-

cDNA template (~50 ng)

-

Nuclease-free water

-

-

Thermal Cycling Conditions: A representative thermal cycling program is:

-

Initial denaturation: 95°C for 2-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Primer Sequences: The following are commercially available, validated primer sequences for human genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference (Vendor) |

| PAX2 | Commercially available | Commercially available | Sino Biological (HP100171) |

| CDH2 | Commercially available | Commercially available | OriGene (HP205580) |

| TP53 | Commercially available | Commercially available | QIAGEN (PPH00293C) |

| B2M | Commercially available | Commercially available | OriGene (HP207421) |

| HPRT1 | Commercially available | Commercially available | Bio-Rad (qHsaCED0045432) |

| UBC | Commercially available | Commercially available | Bio-Rad (qHsaCED0043477) |

-

Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the geometric mean of at least two stable housekeeping genes (e.g., B2M, HPRT1, UBC).[8] Calculate the relative gene expression using the ΔΔCt method.

References

- 1. biocompare.com [biocompare.com]

- 2. sinobiological.com [sinobiological.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. biomedres.us [biomedres.us]

- 5. biomedres.us [biomedres.us]

- 6. TP53, Human tumor protein p53, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]

- 7. sinobiological.com [sinobiological.com]

- 8. sinobiological.com [sinobiological.com]

Application Notes and Protocols for EG1 Treatment in HCT116 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of EG1, a small molecule inhibitor of PAX transcription factors, for the treatment of HCT116 human colorectal carcinoma cells. The following sections detail the mechanism of action, protocols for cell culture and treatment, and methods for assessing cellular responses, including proliferation, apoptosis, and cell cycle progression.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide. The aberrant expression of developmental genes, such as the Paired Box (PAX) transcription factors, has been implicated in the proliferation and growth of colorectal tumors.[1] this compound is a novel small molecule inhibitor designed to target these PAX transcription factors, offering a potential therapeutic strategy to impede cancer cell growth.[1][2] In HCT116 cells, a commonly used model for colorectal cancer, this compound has been shown to reduce proliferation and, at higher concentrations, induce apoptosis.[1][3][4][5] These notes provide the necessary protocols to replicate and build upon these findings.

Mechanism of Action

This compound functions by inhibiting PAX transcription factors.[1] In colorectal cancer, these transcription factors can become aberrantly expressed, driving the transcription of genes involved in cell proliferation, such as Cyclin D1.[2] By inhibiting PAX, this compound disrupts this signaling cascade, leading to a reduction in the proliferative capacity of the cancer cells. At higher concentrations, this disruption can be significant enough to trigger programmed cell death, or apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on HCT116 cells as reported in the literature.

Table 1: Effect of this compound on HCT116 Cell Proliferation (Dye Dilution Assay)

| Treatment | Duration | Percentage of Cells in 3rd & 4th Division | Percentage of Cells in 5th Division |

| Control (DMSO) | 96 hours | - | Significantly higher than this compound-treated |

| 25 µM this compound | 96 hours | - | Significantly lower than control |

| Control (DMSO) | 48 hours | - | - |

| 250 µM this compound | 48 hours | 65% fewer than control | - |

| Control (DMSO) | 96 hours | - | - |

| 250 µM this compound | 96 hours | - | 83% fewer than control |

Table 2: Effect of this compound on HCT116 Cell Apoptosis (Annexin V Assay)

| Treatment | Duration | Apoptosis Level |

| 25 µM this compound | Up to 96 hours | No observable effect |

| 250 µM this compound | 72 and 96 hours | Significant increase compared to control |

Table 3: Effect of this compound on HCT116 Cell Cycle Distribution (92-hour treatment)

| Cell Cycle Phase | Control (DMSO) | This compound-Treated |

| G0/G1 | Significantly higher than this compound-treated | Significantly lower than control |

| S | No significant difference | No significant difference |

| G2/M | Significantly lower than this compound-treated | Significantly higher than control |

Experimental Protocols

The following are detailed protocols for the treatment of HCT116 cells with this compound and subsequent analysis.

HCT116 Cell Culture

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5a Medium (e.g., Gibco #16600)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (e.g., T-75)

-

6-well plates

Protocol:

-

Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 70-90% confluency.

-

To subculture, wash the cell monolayer with PBS, then add 0.25% Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

This compound Treatment Protocol

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

HCT116 cells seeded in 6-well plates

-

Complete growth medium

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Seed HCT116 cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete growth medium. A solvent control using the same concentration of DMSO should also be prepared.

-

Remove the medium from the cells and replace it with the this compound-containing medium or the DMSO control medium.

-

Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours). For longer experiments, it is recommended to replace the treatment medium every 24 hours.[2]

Proliferation Assay (Dye Dilution)

Materials:

-

CellTrace™ Violet or similar proliferation dye

-

Flow cytometer

-

FACS tubes

Protocol:

-

Harvest HCT116 cells and stain with a proliferation dye according to the manufacturer's instructions.

-

Seed the stained cells into 6-well plates.

-

After 24 hours, begin the this compound treatment as described above.

-

At each time point (e.g., 24, 48, 72, 96 hours), harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend in FACS buffer.

-

Analyze the cells using a flow cytometer. The fluorescence intensity of the dye will halve with each cell division.

-

Use the data to determine the number of cell divisions that have occurred in the control and treated populations.[1][3][4][5]

Apoptosis Assay (Annexin V Staining)

Materials:

-

Annexin V-APC or other fluorescently-labeled Annexin V

-

Propidium Iodide (PI) or other viability dye

-

Annexin V Binding Buffer

-

Flow cytometer

-

FACS tubes

Protocol:

-

Treat HCT116 cells with this compound or DMSO control for the desired duration.

-

Harvest both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add fluorescently-labeled Annexin V and a viability dye (e.g., PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Annexin V positive cells are undergoing apoptosis.[1]

Cell Cycle Analysis

Materials:

-

Cold 70% ethanol

-

Propidium Iodide (PI)

-

RNase A

-

Flow cytometer

-

FACS tubes

Protocol:

-

Treat HCT116 cells with this compound or DMSO control for the desired duration.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and resuspend the pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

References

- 1. Chemical Synthesis of the PAX Protein Inhibitor this compound and Its Ability to Slow the Growth of Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for EG1 in Cancer Research

A multi-faceted exploration of genes in cancer research.

The term "EG1" in cancer research can refer to several distinct genes, each with unique roles and applications. This document provides detailed application notes and protocols for three such genes: Endothelial-derived gene 1 (EG-1), Astrocyte Elevated Gene-1 (AEG-1), and Ether-à-go-go-1 (Eag1).

Section 1: Endothelial-Derived Gene 1 (EG-1)

Application Notes

Endothelial-derived gene 1 (EG-1) is a novel gene that has been identified as a significant factor in the progression of several common cancers.[1][2] Initially discovered in human umbilical vein endothelial cells (HUVECs) exposed to conditioned media from cancer cells, its expression has been found to be elevated in various cancer cell types.[1] This suggests that EG-1 may serve as a novel marker for the malignant phenotype of several epithelial-derived cancers.[1]

EG-1 as a Biomarker for Malignancy:

Research has demonstrated that EG-1 expression is significantly higher in cancerous tissues compared to their benign counterparts in breast, colon, and prostate cancers.[1] However, its expression was found to be minimal in both benign and malignant lung tissues.[1] This differential expression pattern makes EG-1 a promising biomarker for the diagnosis and prognosis of specific cancers.[1] Immunohistochemical analysis of clinical specimens has confirmed the elevated presence of the 22-kDa EG-1 peptide in malignant tissues.[1]

Role in Cellular Proliferation and Tumorigenesis:

EG-1 has been shown to be a positive stimulator of cellular proliferation.[2][3] Overexpression of the full-length EG-1 gene in cell lines leads to a significant increase in in vitro proliferation.[2][3] Conversely, the use of small interfering RNA (siRNA) to inhibit EG-1 expression results in decreased proliferation.[3] In vivo studies using severe combined immunodeficient (SCID) mouse models have shown that cells overexpressing EG-1 form significantly larger tumors.[2][3]

EG-1 in Signaling Pathways:

The mechanism of EG-1's function in promoting cell proliferation appears to involve major signaling pathways.[2] Studies have indicated an association between EG-1 and Src, a proto-oncogene involved in cell growth and differentiation.[2][3] Furthermore, the overexpression of EG-1 is correlated with the activation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-jun-NH2-kinase (JNK), and p38.[2][3] This suggests that EG-1 may exert its pro-proliferative effects by modulating the Src and MAPK signaling cascades.[2]

Quantitative Data

Table 1: EG-1 Staining Intensity in Benign vs. Malignant Tissues [1]

| Tissue Type | Diagnosis | Number of Cases | Staining Intensity (0-3+) |

| Breast | Benign | 10 | 0 to 1+ |

| Malignant | 10 | 1+ to 3+ | |

| Colon | Benign | 10 | 0 to 1+ |

| Malignant | 10 | 2+ to 3+ | |

| Prostate | Benign | 10 | 0 to 1+ |

| Malignant | 10 | 1+ to 3+ | |

| Lung | Benign | 7 | 0 |

| Malignant | 7 | 0 |

Experimental Protocols

Protocol 1: Immunohistochemistry for EG-1 Detection in Tissue Specimens [1]

Objective: To detect the expression level of EG-1 protein in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Polyclonal anti-EG-1 antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC kit)

-

3,3'-Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Phosphate Buffered Saline (PBS)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Microscope slides

-

Coverslips

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5 minutes (repeat twice).

-

Immerse slides in 100% ethanol for 3 minutes (repeat twice).

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Rinse with PBS.

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding by incubating with a blocking serum for 30 minutes.

-

Incubate with the primary anti-EG-1 antibody at an appropriate dilution overnight at 4°C.

-

Rinse with PBS.

-

Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with the avidin-biotin-peroxidase complex for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Visualization and Counterstaining:

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with distilled water.

-

"Blue" the sections in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

Analysis:

-

Examine the slides under a light microscope. The intensity of the brown staining indicates the level of EG-1 expression.

-

Visualizations

Caption: Proposed EG-1 signaling pathway in cancer cell proliferation.

Caption: Workflow for Immunohistochemical (IHC) detection of EG-1.

Section 2: Astrocyte Elevated Gene-1 (AEG-1)

Application Notes

Astrocyte Elevated Gene-1 (AEG-1) is a multifunctional oncoprotein that is overexpressed in a wide range of cancers.[4] Its aberrant expression is significantly correlated with tumorigenesis, development, neurodegeneration, and inflammation.[4]

AEG-1 as a Prognostic and Immunotherapy Biomarker:

High expression of AEG-1 is associated with advanced tumor grade and poor patient prognosis across various cancer types, including oral squamous cell carcinoma (OSCC).[4] AEG-1 amplification has been observed in multiple cancers.[4] Importantly, AEG-1 expression is significantly correlated with immune infiltration in tumors.[4] This suggests that AEG-1 could serve as a novel prognostic immune biomarker, potentially helping to identify patients who are more likely to respond to adjuvant immunotherapy.[4]

Role in Cancer Progression and Signaling:

AEG-1 is implicated in several key signaling pathways that drive cancer progression. It is known to activate the NF-κB, PI3K/AKT, Wnt/β-catenin, and MAPK pathways.[5] Activation of these pathways by AEG-1 promotes:

-

Cell survival and proliferation: by augmenting pro-growth signals.

-

Resistance to apoptosis: by inhibiting programmed cell death.

-

Invasion and metastasis: by promoting cell motility and the epithelial-mesenchymal transition (EMT).[5]

Furthermore, AEG-1 has been found to regulate Th1/Th2 immune homeostasis, promote glycogen accumulation, and contribute to tumor fibrosis.[4]

Quantitative Data

While the provided search results highlight the correlation of AEG-1 with cancer prognosis, they do not contain specific quantitative data tables that can be replicated here. However, they consistently report a significant positive correlation between high AEG-1 expression and poor overall survival in various cancers.[4]

Experimental Protocols

Protocol 2: Western Blotting for AEG-1 Protein Expression

Objective: To determine the relative expression levels of AEG-1 protein in cell lysates.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AEG-1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AEG-1 antibody at the recommended dilution overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with a primary antibody for a loading control.

-

Quantify the band intensities using densitometry software and normalize the AEG-1 signal to the loading control.

-

Visualizations

Caption: Signaling pathways activated by AEG-1 in cancer.

Section 3: Ether-à-go-go-1 (Eag1)

Application Notes

The voltage-gated potassium channel Eag1 (Ether-à-go-go-1), encoded by the KCNH1 gene, has emerged as a significant molecule in cancer research due to its aberrant expression in tumor tissues and its functional role in oncogenesis.[6]

Eag1 as a Cancer Biomarker:

One of the most compelling applications of Eag1 in cancer research is its use as a biomarker.[6] Eag1 is expressed in a wide variety of human tumors, while its expression in healthy tissues is highly restricted, primarily to the brain.[6] This tumor-specific expression pattern makes Eag1 a highly attractive candidate for a cancer biomarker.[6]

-

Early Detection: Studies suggest that Eag1 could serve as an early marker for cervical, colon, and breast cancer.[6]

-

Prognosis: Eag1 amplification or overexpression has been associated with poor survival in patients with leukemia, colon cancer, and ovarian cancer, indicating its potential as a prognostic marker.[6]

Eag1 as a Therapeutic Target:

Beyond its role as a biomarker, Eag1 is also a promising therapeutic target.[6] The inhibition of Eag1 expression or its channel activity has been shown to reduce the proliferation of cancer cells.[6] This suggests that targeting Eag1 could be a viable strategy for cancer therapy. The restricted expression of Eag1 in normal tissues offers a potential therapeutic window, minimizing off-target effects.

Quantitative Data

The provided search results emphasize the qualitative association of Eag1 with various cancers but do not offer specific quantitative data tables suitable for reproduction. The key takeaway is the consistent observation of Eag1 expression in most human tumors versus its very limited distribution in healthy tissues.[6]

Experimental Protocols

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Eag1 (KCNH1) mRNA Expression

Objective: To quantify the mRNA expression level of the Eag1 (KCNH1) gene in cancer cells or tissues.

Materials:

-

Cancer cells or tissue samples

-

RNA extraction kit

-

Reverse transcription kit (cDNA synthesis)

-

qPCR primers for KCNH1 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cell pellets or homogenized tissue using a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for KCNH1 or the reference gene, and the synthesized cDNA.

-

Set up reactions in triplicate for each sample and each gene.

-

Include no-template controls (NTCs) to check for contamination.

-

-

Real-Time PCR:

-

Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program (denaturation, annealing, extension).

-

Ensure a melt curve analysis is performed at the end of the run if using SYBR Green to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for KCNH1 and the reference gene for each sample.

-